molecular formula C6H12ClNO2 B2518505 5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride CAS No. 2225142-38-9

5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride

Cat. No. B2518505
CAS RN: 2225142-38-9
M. Wt: 165.62
InChI Key: MOVFGZQCCWDZAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves various strategies. For instance, an efficient synthetic route to oxy-oxazolidinones, specifically 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, is achieved via O-acylated α-hydroxyamides, which is comparable to the synthesis of cyclic orthoamides . Another paper describes a cascade process to synthesize 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones from N,O-diacyl hydroxylamines, involving a [3,3]-sigmatropic rearrangement and subsequent cyclizations . Additionally, the synthesis of various 1,6-dioxaspiro[4.4]nonanes is reported, which are synthesized by four different methods and are significant as a new class of pheromones .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and can include multiple stereocenters. For example, the synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes resulted in the isolation of a specific diastereomer, as determined by NOESY NMR spectroscopy . This highlights the importance of stereochemistry in the molecular structure of spirocyclic compounds.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. Acid-catalyzed hydrolysis and acylation of imino groups in certain spirocyclic compounds have been studied, leading to the formation of different products and providing insights into the reactivity of such structures . The aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde is another example of a chemical reaction involving spirocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds can be deduced from their synthesis and molecular structure. For instance, the mass spectra of 1,6-dioxaspiro[4.4]nonanes provide a characteristic fragmentation scheme, which is useful for identifying such compounds in biological material . The synthesis of a 2,9-dioxabicyclo[3.3.1]nonane via double intramolecular hetero-Michael addition demonstrates the formation of a bicyclic ketal in a highly diastereoselective fashion, which is relevant to understanding the physical properties of these compounds .

Scientific Research Applications

Anticonvulsant Activity

Research on compounds related to 5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride has shown notable anticonvulsant properties. For instance, studies on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which are structurally similar, have demonstrated significant activity against electroshock-induced seizures. These compounds were analyzed using structure-activity studies, Craig plot analytical approaches, and CLOG P analysis, revealing several substituted benzyloxy compounds with comparable or better activity than the parent compound (Farrar et al., 1993). Another study highlighted the synthesis of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and their anticonvulsant properties, with some derivatives showing significant anti-seizure properties in animal models (Kamiński et al., 2008).

Chemistry-Driven Drug Discovery

The synthesis of azaspirocycles, including compounds similar to 5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride, has been explored for their potential in drug discovery. These compounds can be transformed into functionalized pyrrolidines, piperidines, and azepines, which are important scaffolds in drug discovery (Wipf et al., 2004).

Hepatitis C Virus Treatment

A study on a novel spiroketal pyrrolidine, which shares structural features with 5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride, demonstrated its efficacy against hepatitis C virus (HCV) genotype 1b mutants. The compound showed potent suppression of HCV RNA, indicating its potential for clinical progression (Kazmierski et al., 2014).

Tumor Imaging

Certain derivatives of 5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride have been evaluated as potential tumor imaging agents. For instance, a study on the synthesis and biological evaluation of an 18F-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative revealed its potency as a tumor imaging agent due to its specific binding to σ1 receptors (Xie et al., 2015).

Water Treatment

In environmental applications, a compound related to 5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride demonstrated effectiveness in removing water-soluble carcinogenic direct azo dyes and aromatic amines from water. This compound was a derivative of calix[4]arene and showed high efficiency in dye removal (Akceylan et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5,8-dioxa-2-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(5-8-1)3-7-4-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVFGZQCCWDZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CNC2)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride

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